molecular formula C7H7N3 B1266637 1-Azido-3-methylbenzene CAS No. 4113-72-8

1-Azido-3-methylbenzene

Cat. No.: B1266637
CAS No.: 4113-72-8
M. Wt: 133.15 g/mol
InChI Key: WRMGCIOUNQGMSR-UHFFFAOYSA-N
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Description

1-Azido-3-methylbenzene, also known as 3-Methylphenyl azide, is an organic compound with the molecular formula C₇H₇N₃. It is a derivative of benzene, where an azido group (-N₃) is attached to the third position of the benzene ring, and a methyl group (-CH₃) is attached to the first position. This compound is known for its high reactivity and is used in various chemical synthesis processes .

Mechanism of Action

Target of Action

The primary target of 1-Azido-3-methylbenzene, also known as 3-Methylphenyl azide Azides are generally known to react with alkynes in a [3+2] cycloaddition to form a 5-membered heterocyclic compound containing three nitrogen atoms, known as a triazole . This reaction is commonly referred to as the Huisgen cycloaddition or “click” reaction .

Mode of Action

The mode of action of this compound involves its azide group, which is highly reactive due to the presence of three nitrogen atoms. The azide group can participate in click reactions with alkynes, forming a triazole ring . This reaction is facilitated by the presence of a copper(I) catalyst .

Biochemical Pathways

The formation of triazoles through click reactions can have significant effects on various biochemical pathways, depending on the specific alkyne involved in the reaction .

Pharmacokinetics

The properties of azides and their reactions suggest that they could potentially be rapidly metabolized and excreted, affecting their bioavailability .

Result of Action

The result of the action of this compound is the formation of a triazole ring when it reacts with an alkyne . This can lead to the creation of complex molecules with potential biological activity. The exact molecular and cellular effects would depend on the specific alkyne involved in the reaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a copper(I) catalyst is necessary for the click reaction to occur . Additionally, the reaction is typically performed in an organic solvent, and the choice of solvent can affect the reaction rate and yield .

Preparation Methods

1-Azido-3-methylbenzene can be synthesized through several methods. One common synthetic route involves the diazotization of 3-methylaniline followed by the substitution of the diazonium group with an azido group. The reaction conditions typically involve the use of sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt, which is then treated with sodium azide (NaN₃) to yield this compound .

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

1-Azido-3-methylbenzene undergoes various chemical reactions, including:

The major products formed from these reactions include triazoles, amines, and other substituted benzene compounds, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

1-Azido-3-methylbenzene can be compared with other similar compounds, such as:

    1-Azido-4-methylbenzene: Similar structure but with the azido group at the fourth position.

    1-Azido-2-methylbenzene: Similar structure but with the azido group at the second position.

    1-Azido-3-chlorobenzene: Similar structure but with a chlorine atom instead of a methyl group.

The uniqueness of this compound lies in its specific reactivity and applications in synthesizing triazoles and other heterocycles, making it a valuable compound in chemical research and industrial applications .

Properties

IUPAC Name

1-azido-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-3-2-4-7(5-6)9-10-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMGCIOUNQGMSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194068
Record name Benzene, 1-azido-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4113-72-8
Record name Benzene, 1-azido-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004113728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-azido-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azido-3-methylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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